molecular formula C9H8Cl2N2O2 B1313000 Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester CAS No. 82417-83-2

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester

Cat. No.: B1313000
CAS No.: 82417-83-2
M. Wt: 247.07 g/mol
InChI Key: HXDQGPAZSCDNKA-JYRVWZFOSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester” can be analyzed using various methods. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C9H8Cl2N2O2) and molecular weight (247.07 g/mol). A similar compound, methyl chloro(2-chlorophenyl)acetate, has a molecular weight of 219.065 Da .

Scientific Research Applications

Synthesis and Anticancer Activity

Research involving the synthesis of derivatives of acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester, aims at exploring potential anticancer activities. For instance, the convenient synthesis of new derivatives based on the modification of similar esters demonstrates potential for anticancer activity, focusing on the development of potent HDAC inhibitors through various chemical transformations such as saponification, hydrazinolysis, and reactions with trichloroacetonitrile and acetic anhydride (S. E. Rayes et al., 2019). These processes underscore the versatility of acetic acid esters in synthesizing compounds with potential therapeutic applications.

Stability and Derivatization Studies

Stability studies of similar compounds, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid derivatives, reveal insights into the structural features that contribute to their aqueous instability and explore the possibility of stabilizing these agents through prodrug derivatization (D. Pretzer & A. Repta, 1987). Such studies are crucial for the development of stable, effective drug candidates.

Synthesis of Pyrazolones and Oxadiazoles

The synthesis of novel compounds containing pyrazolones and 1,3,4 oxadiazoles demonstrates the utility of acetic acid esters in creating compounds with potential antimicrobial activity. The preparation involves refluxing with appropriate ketones in methanol and catalytic acetic acid, highlighting the role of acetic acid esters in synthesizing biologically active molecules (M. Bhise et al., 2009).

Application in Sterilization and Coronavirus Resistance

Recent research has also explored the application of diimine Schiff base complexes, derived from compounds similar to this compound, in sterilization and providing resistance against the coronavirus (COVID-19). This innovative approach demonstrates the potential of these compounds in addressing critical health challenges (M. Refat et al., 2021).

Advanced Material Synthesis

The synthesis of sterically hindered bis(pentachlorophenyl)acetic acid and derived stable free radicals highlights the application of acetic acid esters in the development of new materials with unique properties, such as stable free radicals, which are of interest in various industrial and research contexts (P. O'neill & A. F. Hegarty, 1992).

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-5-3-2-4-6(7)10/h2-5,12H,1H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDQGPAZSCDNKA-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82417-83-2
Record name Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082417832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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